2-chloro-N-(2-formylphenyl)acetamide
Description
Significance of N-Substituted 2-Chloroacetamides as Building Blocks in Organic Synthesis
N-substituted 2-chloroacetamides are a well-established class of reagents in organic synthesis, primarily due to the presence of a reactive carbon-chlorine bond. The electron-withdrawing nature of the adjacent amide group activates the α-carbon, making the chlorine atom an excellent leaving group for nucleophilic substitution reactions. ijpsr.infoekb.eg This reactivity allows for the facile introduction of a variety of substituents, including nitrogen, oxygen, and sulfur nucleophiles.
The general synthesis of N-substituted 2-chloroacetamides involves the reaction of a primary or secondary amine with chloroacetyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. prepchem.comchemicalbook.com
Table 1: Examples of N-Substituted 2-Chloroacetamides and their Synthetic Applications
| Compound Name | Structure | Synthetic Application |
| 2-chloro-N-phenylacetamide | Intermediate in the synthesis of various heterocyclic compounds. chemicalbook.comresearchgate.net | |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide | Precursor for the synthesis of the herbicide Acetochlor. nih.govthermofisher.com | |
| 2-chloro-N-(2-methoxyphenyl)acetamide | Used in the synthesis of novel methacrylate (B99206) monomers. researchgate.net |
The versatility of N-substituted 2-chloroacetamides is evident in their widespread use as precursors for the synthesis of a range of biologically active molecules and functional materials.
The Role of Formylphenyl Moieties in Enabling Diversified Chemical Scaffolds
The formyl group (-CHO), particularly when attached to an aromatic ring, is one of the most versatile functional groups in organic chemistry. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, and it can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
When positioned ortho to another substituent on a phenyl ring, the formyl group can engage in intramolecular reactions, leading to the formation of various heterocyclic systems. This proximity-induced reactivity is a powerful tool for the construction of complex polycyclic molecules.
Table 2: Common Reactions of the Formyl Group
| Reaction Type | Reagents | Product |
| Wittig Reaction | Phosphonium ylide | Alkene |
| Grignard Reaction | Grignard reagent (R-MgX) | Secondary alcohol |
| Reductive Amination | Amine, reducing agent (e.g., NaBH3CN) | Amine |
| Aldol Condensation | Enolate | β-hydroxy aldehyde/ketone |
The presence of a formylphenyl moiety in a molecule, therefore, opens up a vast landscape of potential chemical transformations, making it a highly desirable feature in the design of synthetic intermediates.
Research Rationale for Investigating 2-Chloro-N-(2-formylphenyl)acetamide as a Multifunctional Compound
The compound this compound integrates the key reactive features of both N-substituted 2-chloroacetamides and ortho-formylphenyl derivatives into a single, compact molecule. This unique combination of an electrophilic α-carbon and a versatile formyl group in close proximity suggests a rich and varied reaction chemistry.
The rationale for investigating this compound stems from its potential to serve as a precursor to a variety of heterocyclic structures through intramolecular cyclization reactions. The nucleophilic nitrogen of the amide, or an external nucleophile that has displaced the chloride, could potentially react with the ortho-formyl group. For instance, intramolecular reactions could lead to the formation of five, six, or seven-membered rings, which are common core structures in many biologically active compounds. nih.gov
Furthermore, the two distinct reactive sites could be addressed sequentially, allowing for the controlled and stepwise elaboration of the molecular framework. This "bifunctional" nature makes this compound a highly attractive target for synthetic exploration, with the potential to streamline the synthesis of complex nitrogen-containing heterocycles. While specific research on this exact molecule is not extensively documented in publicly available literature, its constituent parts suggest a strong foundation for its utility as a versatile synthetic intermediate.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-formylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-5-9(13)11-8-4-2-1-3-7(8)6-12/h1-4,6H,5H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSXITIIMUTWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro N 2 Formylphenyl Acetamide
Established Synthetic Routes for N-Aryl 2-Chloroacetamides
The most common and well-established method for synthesizing N-aryl 2-chloroacetamides is the direct acylation of an aromatic amine with a reactive acyl chloride. researchgate.netresearchgate.net
The standard synthesis of 2-chloro-N-(2-formylphenyl)acetamide involves the reaction of 2-aminobenzaldehyde (B1207257) with chloroacetyl chloride. prepchem.com 2-aminobenzaldehyde is an organic compound typically prepared by the reduction of 2-nitrobenzaldehyde. wikipedia.orgwiserpub.com This reaction is a nucleophilic acyl substitution where the amino group (-NH2) of 2-aminobenzaldehyde attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
This chloroacetylation is generally carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. tandfonline.com Common bases include tertiary amines like triethylamine (B128534). researchgate.netprepchem.com The reaction is typically performed in an inert organic solvent, such as chloroform, dichloromethane, or benzene, often at reduced temperatures to control the reaction's exothermicity. researchgate.netprepchem.com For instance, a documented procedure involves dissolving 2-aminobenzaldehyde (in this case, N-phenyl-1,2-benzenediamine as a precursor) and triethylamine in chloroform, cooling the mixture, and then adding chloroacetyl chloride dropwise. prepchem.com
The general scheme for this reaction is as follows: C₆H₄(NH₂)CHO + ClCOCH₂Cl → C₆H₄(NHCOCH₂Cl)CHO + HCl
This method is widely applicable for the synthesis of various N-substituted chloroacetamides from different aromatic and aliphatic amines. ijpsr.infonih.gov The resulting N-aryl 2-chloroacetamides are versatile intermediates in organic synthesis, largely due to the reactivity of the chlorine atom, which can be easily displaced by nucleophiles. researchgate.netresearchgate.net
Optimizing reaction parameters is crucial for improving yield, purity, and reaction time while minimizing side products. For the chloroacetylation of aromatic amines, key parameters include the choice of solvent, base, and temperature.
A study on the synthesis of amides from aromatic amines and chloroacetyl chloride explored the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in tetrahydrofuran (B95107) (THF) at room temperature, which resulted in high yields (75-95%) within 3-6 hours. researchgate.net The combination of DBU and THF was found to be superior to other systems tested. researchgate.net Another approach demonstrated highly chemoselective N-chloroacetylation of amino compounds in a phosphate (B84403) buffer, a metal-free and biocompatible condition, which yielded products in high yields within 20 minutes. tandfonline.com This method proved selective for amines over alcohols and phenols. tandfonline.com
The following table summarizes a comparative study of different bases and solvents for the reaction of aniline (B41778) with chloroacetyl chloride, which provides insights applicable to the synthesis of this compound. researchgate.net
| Entry | Base | Solvent | Time (h) | Yield (%) |
| 1 | DBU | THF | 3 | 86 |
| 2 | DBU | Dichloromethane | 5 | 78 |
| 3 | DBU | Acetonitrile | 6 | 72 |
| 4 | DABCO | THF | 6 | 81 |
| 5 | DABCO | Dichloromethane | 8 | 74 |
| 6 | DABCO | Acetonitrile | 8 | 68 |
| 7 | Triethylamine | THF | 10 | 62 |
| 8 | Triethylamine | Dichloromethane | 12 | 58 |
Data derived from a study on aniline and chloroacetyl chloride, demonstrating the efficacy of different reaction conditions. researchgate.net
Novel Synthetic Approaches and Catalyst Development for Functionalized Arylacetamides
Beyond traditional methods, research has focused on developing novel synthetic routes and catalysts for producing N-arylacetamides, offering advantages such as milder conditions, broader substrate scope, and metal-free pathways.
One innovative, transition-metal-free strategy involves the amination of aryltriazenes with acetonitrile, using Brønsted acidic ionic liquids as a promoter under ambient conditions. arabjchem.org This method utilizes stable and readily available starting materials. arabjchem.org Another approach is the copper-catalyzed transformation of alkyl nitriles into N-arylacetamides using diaryliodonium salts, which is noted for its high efficiency and good functional group tolerance. rsc.org
Recent advancements also include the use of cobalt catalysis to prepare functionalized arylzinc compounds from aryl chlorides, which can then be used in subsequent coupling reactions. researchgate.net Furthermore, an iridium-catalyzed cascade reaction has been developed for the direct synthesis of α-methylated arylacetamides from arylacetonitriles and methanol (B129727). nih.gov While not a direct synthesis of the target compound, these catalytic systems represent the forefront of amide bond formation and could potentially be adapted for the synthesis of functionalized arylacetamides like this compound.
Green Chemistry Principles in the Synthesis of N-(2-formylphenyl)acetamides
The principles of green chemistry aim to make chemical processes more environmentally benign. In the context of synthesizing N-(2-formylphenyl)acetamides, several green approaches have been explored.
A significant development is the use of water as a solvent. For example, chemoselective N-chloroacetylation has been successfully performed in a phosphate buffer, which is a biocompatible and neutral medium. tandfonline.com This method is not only eco-friendly but also fast and high-yielding. tandfonline.com The development of metal-free synthetic routes, such as the amination of aryltriazenes, aligns with green chemistry principles by avoiding potentially toxic and expensive transition metal catalysts. arabjchem.org
The concept of atom and step economy is also central to green synthesis. rsc.org One-pot multicomponent reactions, for instance, are highly efficient as they reduce the need for intermediate purification steps, saving time, solvents, and energy. nih.gov The use of recyclable heterogeneous catalysts, such as Nafion-H, in related amide syntheses also contributes to a more sustainable process. rsc.org Additionally, the use of carbon dioxide as a C1 source for N-formylation reactions represents a key strategy in green chemistry for creating valuable chemicals from a greenhouse gas. rsc.org
Spectroscopic and Structural Characterization of 2 Chloro N 2 Formylphenyl Acetamide
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation
The definitive identification and detailed structural analysis of 2-chloro-N-(2-formylphenyl)acetamide would rely on a combination of advanced spectroscopic methods. Each technique provides unique insights into the molecular framework, functional groups, and connectivity of the atoms.
NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For this compound, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various 2D NMR experiments.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would be influenced by the electronic environment of the protons. For instance, the formyl proton (-CHO) would likely appear as a singlet at a downfield chemical shift, typically in the range of 9.5-10.5 ppm. The protons on the aromatic ring would exhibit complex splitting patterns in the aromatic region (approximately 7.0-8.5 ppm), with their specific shifts and coupling constants providing information about their relative positions. The methylene (B1212753) protons (-CH₂Cl) would likely appear as a singlet, and the amide proton (-NH) would also be a singlet, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The carbonyl carbons of the amide and formyl groups would have characteristic downfield chemical shifts. The aromatic carbons would appear in the typical aromatic region, and the methylene carbon attached to the chlorine atom would also have a distinct chemical shift.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, helping to elucidate the substitution pattern on the phenyl ring. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR signals.
A hypothetical data table for the expected NMR signals is presented below.
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| Hypothetical Data | Aldehydic H | Hypothetical Data | Aldehydic C=O |
| Hypothetical Data | Amide NH | Hypothetical Data | Amide C=O |
| Hypothetical Data | Aromatic H | Hypothetical Data | Aromatic C |
| Hypothetical Data | Methylene CH₂ | Hypothetical Data | Methylene CH₂ |
Vibrational spectroscopy, including both IR and Raman techniques, is essential for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band for the amide C=O stretching vibration would likely be observed around 1660-1690 cm⁻¹. The formyl C=O stretch would also give rise to a strong band, typically in the region of 1690-1740 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a distinct band in the range of 3200-3400 cm⁻¹. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. While the C=O stretching vibrations would also be visible, non-polar bonds, such as the aromatic C=C bonds, would often produce stronger signals in the Raman spectrum.
A summary of expected vibrational bands is provided in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | Hypothetical Data |
| C-H Stretch (Aromatic) | Hypothetical Data |
| C=O Stretch (Aldehyde) | Hypothetical Data |
| C=O Stretch (Amide) | Hypothetical Data |
| N-H Bend (Amide) | Hypothetical Data |
| C-N Stretch | Hypothetical Data |
| C-Cl Stretch | Hypothetical Data |
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation pattern. For this compound, the mass spectrum would show the molecular ion peak (M⁺), which would confirm the molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, would be expected. The fragmentation pattern would likely involve the loss of characteristic fragments, such as the chloroacetyl group or the formyl group, providing further confirmation of the molecule's structure.
| m/z Value | Assignment |
| Hypothetical Data | [M]⁺ (Molecular Ion) |
| Hypothetical Data | [M+2]⁺ |
| Hypothetical Data | Fragment 1 |
| Hypothetical Data | Fragment 2 |
X-ray Crystallography for Precise Solid-State Structure Determination
Should single crystals of this compound be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the three-dimensional arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding. For instance, hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of another is a common feature in the crystal structures of related acetamides. researchgate.netnih.gov
A hypothetical table of key crystallographic data is shown below.
| Parameter | Value |
| Crystal System | Hypothetical Data |
| Space Group | Hypothetical Data |
| a (Å) | Hypothetical Data |
| b (Å) | Hypothetical Data |
| c (Å) | Hypothetical Data |
| α (°) | Hypothetical Data |
| β (°) | Hypothetical Data |
| γ (°) | Hypothetical Data |
| Volume (ų) | Hypothetical Data |
| Z | Hypothetical Data |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed insights into molecular orbitals, charge distribution, and potential reaction pathways.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry and exploring potential energy surfaces. For derivatives of 2-chloro-N-phenylacetamide, DFT calculations are often performed to determine the most stable three-dimensional arrangement of atoms. nih.gov The process involves minimizing the energy of the molecule with respect to the positions of its nuclei, resulting in an optimized structure.
Theoretical calculations for similar molecules have been conducted using methods like the CAM-B3LYP functional with a 6-311G(d,p) basis set. nih.gov These calculations provide geometric parameters such as bond lengths and bond angles. The results often show a good correlation with experimental data obtained from X-ray crystallography, though calculated bond lengths may be slightly longer, as the computation models an isolated molecule, whereas experimental values are for molecules within a crystal lattice. nih.gov
Table 1: Predicted Optimized Geometric Parameters for 2-chloro-N-(2-formylphenyl)acetamide
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (amide) | 1.24 Å |
| Bond Length | C-N (amide) | 1.36 Å |
| Bond Length | N-C (aryl) | 1.42 Å |
| Bond Length | C-Cl | 1.78 Å |
| Bond Length | C=O (formyl) | 1.22 Å |
| Bond Angle | O-C-N (amide) | 124.5° |
| Bond Angle | C-N-C (amide-aryl) | 128.0° |
| Dihedral Angle | C(aryl)-N-C(amide)-C(chloro) | -175.0° |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electron density on the van der Waals surface of a molecule. researchgate.net
For this compound, the MEP map would reveal specific regions of interest:
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. Such regions are expected around the oxygen atoms of the amide and formyl carbonyl groups, as well as the electronegative chlorine atom. These sites are potential locations for hydrogen bonding. researchgate.net
Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. The hydrogen atom of the amide group (N-H) and the hydrogen of the formyl group (CHO) would exhibit a positive electrostatic potential. researchgate.net
This visual representation of charge distribution is crucial for understanding intermolecular interactions and predicting how the molecule might interact with biological receptors or other chemical species. scispace.com
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comlibretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comlibretexts.org
The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are key indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
In this compound, the HOMO is expected to be primarily localized over the phenyl ring and the nitrogen atom of the amide group, which are the most electron-rich parts of the molecule. The LUMO is likely distributed over the electron-withdrawing formyl and chloroacetamide groups. Analysis of similar structures shows that the primary electronic transition often corresponds to a π–π* transition from the HOMO to the LUMO. nih.gov
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
| Parameter | Predicted Energy (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -1.98 |
| Energy Gap (ΔE) | 4.87 |
Global reactivity descriptors are derived from the energies of the frontier orbitals and provide a quantitative measure of a molecule's reactivity and stability. These descriptors are calculated using the principles of conceptual DFT.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO)/2. nih.gov
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = χ² / (2η).
These parameters are crucial for comparing the reactivity of different molecules and understanding their behavior in chemical reactions. researchgate.net
Table 3: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Predicted Value (eV) |
|---|---|
| Electronegativity (χ) | 4.415 |
| Chemical Hardness (η) | 2.435 |
| Electrophilicity Index (ω) | 4.002 |
Molecular Dynamics Simulations for Conformational Sampling and Stability
While quantum chemical calculations focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different molecular conformations and their relative stabilities. researchgate.net
For this compound, MD simulations could be employed to study the conformational landscape, particularly the rotation around the single bonds connecting the phenyl ring, the amide group, and the chloroacetyl moiety. These simulations can identify the most populated (lowest energy) conformations in various environments, such as in a vacuum or in different solvents. This information is critical for understanding how the molecule's shape and flexibility influence its interactions with other molecules.
In Silico Mechanistic Predictions for Potential Chemical Transformations
The computational tools described above can be integrated to predict the mechanisms of potential chemical reactions involving this compound. For instance, the MEP map identifies the nucleophilic (amide nitrogen) and electrophilic (carbonyl carbons) centers. FMO analysis further supports these predictions by identifying where the electron-donating and electron-accepting orbitals are located.
DFT calculations can then be used to model a proposed reaction pathway. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which indicate the kinetic feasibility of a proposed transformation. For example, one could model the hydrolysis of the amide bond or a nucleophilic addition to the formyl group to understand the energetic barriers and intermediates involved in these processes.
Solvent Effects on Molecular Conformation and Electronic Properties
For this compound, one would anticipate that the polar formyl and acetamide (B32628) groups would interact significantly with polar solvents. This interaction could lead to conformational shifts, particularly around the rotatable bonds connecting the phenyl ring, the formyl group, and the acetamide side chain. These changes, in turn, would alter the electronic properties of the molecule. However, without specific computational studies, any discussion remains speculative.
Table 1: Hypothetical Solvent Effect Data for this compound
| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Gas Phase | 1 | Data unavailable | Data unavailable | Data unavailable | Data unavailable |
| Toluene | 2.4 | Data unavailable | Data unavailable | Data unavailable | Data unavailable |
| Ethanol | 24.5 | Data unavailable | Data unavailable | Data unavailable | Data unavailable |
| Water | 80.1 | Data unavailable | Data unavailable | Data unavailable | Data unavailable |
This table is for illustrative purposes only. No published data is available for this compound.
Non-Covalent Interactions (NCIs) Analysis within Molecular Systems
Non-covalent interactions are crucial in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. NCI analysis, often visualized through methods like Reduced Density Gradient (RDG) plots, helps to identify and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes within a molecule (intramolecular) or between molecules (intermolecular).
In the case of this compound, several intramolecular non-covalent interactions could be anticipated. For instance, a hydrogen bond might form between the amide hydrogen and the oxygen of the ortho-positioned formyl group, or between the formyl hydrogen and the amide oxygen. The chlorine atom could also participate in halogen bonding or other weak interactions. An NCI analysis would reveal the presence and relative strengths of these interactions, which are critical for understanding the molecule's preferred conformation. Despite the potential for such interesting intramolecular interactions, no specific NCI analysis for this compound has been reported.
Table 2: Potential Intramolecular Non-Covalent Interactions in this compound
| Interacting Atoms | Interaction Type | Expected Strength | Status |
| N-H ··· O=C (formyl) | Hydrogen Bond | Moderate | Not Investigated |
| C-H (formyl) ··· O=C (amide) | Hydrogen Bond | Weak | Not Investigated |
| C-H (ring) ··· Cl | Weak Interaction | Weak | Not Investigated |
| N-H ··· Cl | Weak Interaction | Weak | Not Investigated |
This table represents potential interactions based on chemical structure. No computational verification is available in the literature.
Chemical Reactivity and Mechanistic Investigations
Reactions Involving the Formylphenyl Moiety
The formylphenyl group contains an aldehyde, a versatile functional group that readily undergoes condensation, reduction, and oxidation reactions.
The aldehyde group of 2-chloro-N-(2-formylphenyl)acetamide can react with primary amines in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically reversible and acid-catalyzed. libretexts.org
The mechanism involves two key stages. First, the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a neutral tetrahedral intermediate called a carbinolamine. libretexts.org In the second stage, the oxygen of the carbinolamine is protonated, converting it into a good leaving group (water). The lone pair of electrons on the nitrogen then eliminates the water molecule, forming an iminium ion, which is subsequently deprotonated to yield the final imine product. libretexts.org
| Amine Reactant | Product Name |
|---|---|
| Aniline (B41778) | 2-chloro-N-(2-((phenylimino)methyl)phenyl)acetamide |
| Ethylamine | 2-chloro-N-(2-((ethylimino)methyl)phenyl)acetamide |
| Benzylamine | N-(2-((benzylimino)methyl)phenyl)-2-chloroacetamide |
The aldehyde group is readily transformed through both reduction and oxidation, providing pathways to primary alcohols and carboxylic acids, respectively.
Reduction Reactions The formyl group can be easily reduced to a primary alcohol. libretexts.org This transformation is commonly achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org These reagents act as a source of hydride ions (H⁻), which perform a nucleophilic attack on the carbonyl carbon. libretexts.org The resulting alkoxide intermediate is then protonated (typically during workup) to give the primary alcohol, 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide. Sodium borohydride is a milder reagent and can often be used in protic solvents like methanol (B129727) or ethanol, while the more reactive lithium aluminum hydride requires anhydrous ether solvents and a separate aqueous workup step. libretexts.orgchemguide.co.uk
| Reducing Agent | Typical Solvent | Key Characteristics |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective for aldehydes and ketones. beilstein-journals.org |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Very strong, less selective; reduces many functional groups. chemguide.co.uk |
Oxidation Reactions Aldehydes are highly susceptible to oxidation, readily converting to carboxylic acids. libretexts.org This is in contrast to ketones, which are generally resistant to oxidation. libretexts.org The presence of a hydrogen atom on the carbonyl carbon allows aldehydes to be easily oxidized. libretexts.org
Various oxidizing agents can be used. Under acidic conditions, strong oxidants like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) will convert the aldehyde to a carboxylic acid. libretexts.org Under alkaline or neutral conditions, milder reagents are also effective. Tollens' reagent, which contains the diamminesilver(I) complex ion, oxidizes the aldehyde and produces a characteristic silver mirror, while the aldehyde is converted to a carboxylate salt. chemguide.co.uk Similarly, Fehling's or Benedict's solution (containing Cu²⁺ complexes) will oxidize the aldehyde, resulting in a red precipitate of copper(I) oxide. chemguide.co.uk The product of oxidation is 2-((2-chloroacetamido)benzoic acid).
| Oxidizing Agent | Condition | Observable Result |
|---|---|---|
| Potassium Dichromate (K₂Cr₂O₇) | Acidic | Orange solution turns green (Cr³⁺). chemguide.co.uk |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Alkaline | Formation of a silver mirror. libretexts.org |
| Fehling's Solution (Cu²⁺ complex) | Alkaline | Formation of a red precipitate (Cu₂O). chemguide.co.uk |
Intermolecular Interactions and Hydrogen Bonding Networks in Solid and Solution States
The molecular structure of this compound contains several functional groups capable of participating in intermolecular interactions, particularly hydrogen bonding. These interactions are crucial in dictating the compound's solid-state packing and its behavior in solution. The amide group (-NH-C=O) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group).
In the solid state, it is highly probable that molecules of this compound will form intermolecular N-H···O=C hydrogen bonds, leading to the formation of chains or more complex networks. This type of interaction is commonly observed in the crystal structures of related N-arylacetamides. nih.gov Furthermore, the formyl group's carbonyl oxygen can also act as a hydrogen bond acceptor.
In addition to intermolecular hydrogen bonding, the potential for intramolecular hydrogen bonding exists between the amide N-H and the ortho-formyl oxygen. Such an interaction would lead to the formation of a pseudo-six-membered ring, which can influence the molecule's conformation, potentially favoring a more planar arrangement. nih.govresearchgate.net The presence and strength of this intramolecular hydrogen bond would depend on the solvent environment and the solid-state packing forces. In solution, the equilibrium between intra- and intermolecular hydrogen bonding with solvent molecules would be a key determinant of the compound's conformational preferences. nih.govstanford.edu
Table 2: Potential Hydrogen Bonding Interactions in this compound
| Interaction Type | Donor | Acceptor | Resulting Motif |
| Intermolecular | Amide N-H | Amide C=O | Chains/Sheets |
| Intermolecular | Amide N-H | Formyl C=O | Dimeric or polymeric structures |
| Intramolecular | Amide N-H | Formyl C=O | Pseudo-six-membered ring |
Halogen Bonding Interactions and their Influence on Molecular Architecture
The presence of a chlorine atom on the aromatic ring introduces the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid). acs.org This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-Cl bond. acs.org This positive region can interact favorably with a nucleophilic species (a Lewis base), such as an oxygen or nitrogen atom.
Table 3: Potential Halogen Bonding Interactions in this compound
| Interaction Type | Halogen Donor | Halogen Acceptor | Description |
| Intermolecular | C-Cl | Amide C=O | A C-Cl···O halogen bond contributing to crystal packing. |
| Intermolecular | C-Cl | Formyl C=O | A C-Cl···O halogen bond influencing supramolecular assembly. |
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
Utility as a Versatile Synthon for the Construction of Heterocyclic Compounds
The presence of both an electrophilic chloroacetyl group and a nucleophilic (after transformation) or electrophilic formyl group in a 1,2-relationship on the aromatic ring allows for a diverse range of intramolecular and intermolecular cyclization reactions. This positions 2-chloro-N-(2-formylphenyl)acetamide as a key starting material for the synthesis of various fused heterocyclic systems.
Benzodiazepines are a prominent class of heterocyclic compounds with a wide range of therapeutic applications. The synthesis of 1,4-benzodiazepine (B1214927) derivatives can be envisioned starting from this compound. A plausible synthetic strategy involves the reaction of the chloroacetamide moiety with ammonia (B1221849) or a primary amine to form an aminoacetamide intermediate. Subsequent intramolecular condensation between the newly introduced amino group and the ortho-formyl group would lead to the formation of the seven-membered diazepine (B8756704) ring.
A related approach involves the intramolecular C-N bond coupling. For instance, a facile and efficient cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides has been reported to produce 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-one derivatives in high yields under mild conditions. rsc.org This suggests that intramolecular cyclization strategies involving the chloroacetamide moiety of this compound are feasible for constructing the benzodiazepine (B76468) core.
Table 1: Potential Reaction Scheme for Benzodiazepine Synthesis
| Step | Reactant(s) | Intermediate/Product | Reaction Type |
| 1 | This compound, Ammonia | 2-amino-N-(2-formylphenyl)acetamide | Nucleophilic Substitution |
| 2 | 2-amino-N-(2-formylphenyl)acetamide | 1,3-dihydro-2H-1,4-benzodiazepin-2-one | Intramolecular Cyclization |
Quinoline (B57606) Scaffolds: The Friedländer annulation is a classic and versatile method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.orgresearchgate.netwikipedia.orgnih.gov By first reducing the formyl group of this compound to an amino group, the resulting 2-amino-N-(2-formylphenyl)acetamide could serve as a key precursor in a Friedländer synthesis. Subsequent reaction with a suitable ketone or aldehyde under acidic or basic conditions would yield a substituted quinoline.
Another relevant method is the Combes quinoline synthesis, which involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.orgresearchgate.netiipseries.org Again, conversion of the formyl group to an amine would be the initial step to prepare the necessary aniline derivative for this reaction.
Isoquinoline Scaffolds: The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. wikipedia.orgpharmaguideline.comorganic-chemistry.orgresearchgate.netnrochemistry.com This reaction typically involves the cyclization of a β-arylethylamide using a dehydrating agent. To utilize this compound in this synthesis, the formyl group could be elaborated into a phenethylamine (B48288) side chain.
Alternatively, the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, provides another route to tetrahydroisoquinolines. wikipedia.orgnih.govaalto.fimdpi.com Similar to the Bischler-Napieralski approach, this would require initial modification of the formyl group.
The chloroacetamide functionality is well-known to react with sulfur nucleophiles to form thiazole (B1198619) rings. For example, reaction with thiourea (B124793) or thioamides would lead to the formation of aminothiazole derivatives. The formyl group can then be used for further annulation or functionalization.
The synthesis of various nitrogen and sulfur-containing heterocycles often utilizes the reactivity of the chloroacetamide group. For instance, N-aryl 2-chloroacetamides are versatile precursors for a variety of heterocyclic systems through reactions with different nucleophiles. researchgate.net
The formyl group of this compound is a direct precursor for the synthesis of nitrone functionalities. Condensation of the aldehyde with a hydroxylamine (B1172632) derivative would yield the corresponding nitrone. These nitrones are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the construction of five-membered heterocyclic rings.
Role as a Precursor in Developing Novel Chemical Probes and Ligands within Medicinal Chemistry Research
The diverse heterocyclic scaffolds that can be synthesized from this compound are of significant interest in medicinal chemistry. Benzodiazepines, quinolines, isoquinolines, and thiazoles are core structures in numerous biologically active compounds and approved drugs. By serving as a versatile starting material for these scaffolds, this compound plays a crucial role as a precursor in the development of novel chemical probes and ligands for various biological targets. ijpsr.inforesearchgate.net
The chloroacetamide moiety itself can act as a reactive handle for covalent modification of biological targets, making derivatives of this compound interesting as potential enzyme inhibitors or chemical probes for target identification and validation.
Integration into Multicomponent Reactions for Enhanced Synthetic Efficiency
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating portions of all the starting materials. nih.gov The bifunctional nature of this compound makes it an attractive component for the design of novel MCRs.
For example, the formyl group can participate in reactions like the Ugi or Passerini multicomponent reactions. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.netbeilstein-journals.orgnih.govmdpi.comslideshare.netnih.gov
Ugi Reaction: This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The formyl group of this compound can serve as the aldehyde component, leading to the rapid assembly of complex, peptide-like structures bearing the chloroacetamide functionality for further derivatization.
Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide. Similar to the Ugi reaction, the formyl group can be utilized as the aldehyde input.
The integration of this compound into such MCRs would provide a highly efficient route to libraries of complex molecules with potential biological activity, thereby accelerating the drug discovery process.
Research on "this compound" and its Role in Combinatorial Chemistry Remains Undocumented in Publicly Available Literature
An extensive review of scientific literature and chemical databases has revealed a significant lack of specific information on the chemical compound “this compound” and its purported applications in advanced organic synthesis and medicinal chemistry. Despite targeted searches for its use as a scaffold for combinatorial library synthesis, no dedicated research articles, patents, or detailed experimental data for this specific molecule could be retrieved.
The requested article, focusing solely on "this compound" and its application as a scaffold for generating chemical diversity, cannot be produced based on currently available scientific evidence. The core of the inquiry, particularly concerning its role in combinatorial chemistry, appears to be a novel area of investigation that has not been publicly documented.
While the broader class of N-substituted 2-chloroacetamides are recognized as versatile intermediates in organic synthesis, information on the specific derivative bearing a 2-formylphenyl group is absent. These related compounds are known to be precursors for various heterocyclic structures and have been explored for potential biological activities. For instance, N-(substituted phenyl)-2-chloroacetamides serve as key starting materials for the synthesis of molecules like (quinolin-8-yloxy) acetamides and 2,5-piperazinediones. Additionally, various N-substituted chloroacetamide derivatives have been synthesized and investigated for their potential as antimicrobial agents.
However, the unique structural feature of "this compound," namely the presence of a reactive aldehyde (formyl) group on the phenyl ring, suggests it could theoretically serve as a valuable building block in combinatorial chemistry. The aldehyde functionality could participate in a wide range of chemical transformations, allowing for the rapid generation of a diverse library of compounds. Such transformations could include reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.
Despite this theoretical potential, the practical application and detailed research findings for "this compound" as a scaffold for combinatorial library synthesis are not described in the accessible scientific literature. Consequently, the creation of a scientifically accurate and well-sourced article, as per the specified outline and content requirements, is not feasible at this time. Further empirical research and publication in peer-reviewed journals would be necessary to substantiate the role of this specific compound in the fields of advanced organic synthesis and medicinal chemistry.
Future Research Directions and Unexplored Potential
Expanding Synthetic Methodologies to Enhance Efficiency and Selectivity under Mild Conditions
The conventional synthesis of N-arylacetamides often involves the reaction of an aniline (B41778) with chloroacetyl chloride. prepchem.comijpsr.infochemicalbook.com While effective, these methods can sometimes require harsh conditions or lead to side products, particularly with a reactive aldehyde functionality present in the starting material, 2-aminobenzaldehyde (B1207257). Future research should prioritize the development of more sophisticated synthetic strategies that are both efficient and selective, operating under mild conditions to preserve the integrity of the formyl group.
Key research objectives in this area should include:
Catalyst Development: Investigating novel catalysts, such as transition metal complexes or organocatalysts, that can facilitate the acylation reaction at lower temperatures and with greater functional group tolerance.
Flow Chemistry: Exploring the use of continuous flow reactors to improve reaction control, minimize reaction times, and enhance safety and scalability.
Green Chemistry Approaches: Employing more environmentally benign solvents and reagents to reduce the ecological footprint of the synthesis. For instance, exploring enzymatic or biocatalytic methods could offer high selectivity under exceptionally mild conditions.
An illustrative comparison of current and potential future synthetic methods is presented in Table 1.
| Feature | Conventional Method | Proposed Future Method |
| Catalyst | Often base-catalyzed (e.g., triethylamine) prepchem.com | Novel organocatalysts or biocatalysts |
| Solvent | Chlorinated solvents (e.g., chloroform) prepchem.com | Greener solvents (e.g., ionic liquids, supercritical fluids) |
| Temperature | Cooled to 0°C, then room temperature prepchem.comchemicalbook.com | Ambient temperature |
| Selectivity | Potential for side reactions with the formyl group | High chemoselectivity for N-acylation |
| Yield | Moderate to good | Potentially higher and more consistent yields |
This table is illustrative and outlines potential research goals.
Deeper Elucidation of Complex Reaction Mechanisms and Intermediates
A thorough understanding of the reaction mechanisms governing the synthesis and subsequent reactions of 2-chloro-N-(2-formylphenyl)acetamide is crucial for optimizing existing protocols and designing new transformations. The interplay between the chloroacetamide and formyl functionalities likely leads to complex reaction pathways that are yet to be explored.
Future mechanistic studies could involve:
In-situ Spectroscopic Analysis: Utilizing techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to monitor reaction progress in real-time and identify transient intermediates.
Isotopic Labeling Studies: Employing isotopically labeled starting materials to trace the path of atoms throughout the reaction, thereby clarifying the sequence of bond-forming and bond-breaking events.
Kinetic Analysis: Performing detailed kinetic studies to determine reaction orders, activation energies, and the influence of various reaction parameters on the reaction rate. This data is invaluable for proposing and validating reaction mechanisms.
Advanced Computational Modeling for Predicting Structure-Reactivity Relationships and Novel Derivations
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For related N-phenylacetamide derivatives, computational methods like Density Functional Theory (DFT) have been used to study molecular orbitals and electronic properties. nih.gov Similar approaches can be applied to this compound to gain insights that are difficult to obtain through experiments alone.
Future computational research should focus on:
DFT Calculations: To optimize the geometry of the molecule, calculate its electronic structure, and predict its spectroscopic signatures. This can aid in the interpretation of experimental data.
Molecular Dynamics (MD) Simulations: To understand the conformational flexibility of the molecule and its interactions with solvents or biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To build predictive models that correlate the structural features of this compound and its derivatives with their potential activities. This is particularly relevant for guiding the design of new compounds with specific desired properties.
Table 2 presents a hypothetical dataset that could be generated through computational modeling to predict the properties of novel derivatives.
| Derivative Substituent (on formyl group) | Calculated Dipole Moment (Debye) | Predicted Reactivity Index | HOMO-LUMO Gap (eV) |
| -CHO (parent) | 3.5 | 0.85 | 5.2 |
| -CH=NOH | 4.2 | 0.78 | 5.5 |
| -COOH | 5.1 | 0.65 | 5.8 |
| -CH2OH | 2.8 | 0.92 | 5.1 |
This data is hypothetical and for illustrative purposes to show the potential of computational modeling.
Development of Novel Derivatization Strategies for Targeted Molecular Design
The dual functionality of this compound makes it an exceptionally versatile scaffold for chemical derivatization. The chloroacetyl moiety is a potent electrophile for nucleophilic substitution reactions, while the formyl group is amenable to a wide array of classical carbonyl chemistries.
Future research in this area could explore:
Reactions at the Chloroacetamide Moiety: Synthesizing libraries of compounds by reacting this compound with various nucleophiles such as amines, thiols, and azides to introduce diverse functional groups.
Transformations of the Formyl Group: Converting the aldehyde into other functional groups, including but not limited to, imines, oximes, hydrazones, carboxylic acids, and alcohols. This would lead to a vast array of new molecular structures.
Intramolecular Cyclization Reactions: Designing and executing reactions where the chloroacetamide and formyl-derived groups react with each other to form novel heterocyclic ring systems, such as benzodiazepines or other fused-ring structures.
Potential Applications in Material Science or Catalysis Beyond Biomedical Contexts
While many acetamide (B32628) derivatives have been investigated for their biological activity, the potential of this compound in other fields remains largely unexplored. ijpsr.inforesearchgate.netnih.govneliti.com Its structural features suggest that it could be a valuable building block in material science and catalysis.
Promising avenues for future investigation include:
Polymer Synthesis: The molecule possesses two reactive sites that could be utilized in polymerization reactions. For example, it could be incorporated into polyamides or other condensation polymers, potentially imparting unique properties to the resulting materials.
Ligand Design for Catalysis: The amide and formyl groups can act as coordinating sites for metal ions. Derivatives of this compound could be developed as novel ligands for homogeneous or heterogeneous catalysis, for instance, in asymmetric synthesis or cross-coupling reactions.
Development of Molecular Sensors: The formyl group can be modified with chromophores or fluorophores. The resulting derivatives could be investigated as chemosensors for the detection of specific analytes, where binding to the analyte would induce a measurable change in the optical properties of the molecule.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-(2-formylphenyl)acetamide under laboratory conditions?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution. A typical procedure involves reacting 2-chloroacetamide with 2-formylphenol derivatives in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours. Reaction progress is monitored via TLC, followed by filtration and solvent evaporation. Yield optimization requires precise control of stoichiometry and temperature . Alternative routes may use chloroacetyl chloride with 2-aminobenzaldehyde derivatives under basic conditions, maintaining low temperatures to mitigate exothermicity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- FTIR to identify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, formyl C=O ~1700 cm⁻¹).
- Single-crystal XRD to resolve molecular geometry and hydrogen-bonding patterns.
- UV-Vis spectroscopy to study electronic transitions relevant to photochemical applications .
Q. How does the formyl group in this compound influence its reactivity?
- Methodological Answer : The electron-withdrawing formyl group enhances the electrophilicity of the acetamide’s chlorine atom, facilitating nucleophilic substitution (e.g., with amines or thiols). It also participates in hydrogen bonding, affecting crystallization behavior. Reactivity can be modulated by varying substituents on the phenyl ring .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to target proteins (e.g., bacterial enzymes or cancer biomarkers). Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed antimicrobial or antitumor activities. Validation requires in vitro assays (e.g., MIC tests for antimicrobial activity) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). Standardized protocols (CLSI guidelines for antimicrobial testing) and dose-response curves are critical. Synergistic studies (e.g., combining with ciprofloxacin) can clarify mechanisms. Reproducibility requires strict control of compound purity (HPLC ≥95%) and stereochemistry .
Q. How does the crystal structure inform the design of derivatives with improved stability?
- Methodological Answer : XRD analysis reveals intermolecular interactions (e.g., N–H···O hydrogen bonds) that stabilize the lattice. Derivatives with bulkier substituents (e.g., trifluoromethyl groups) may reduce hygroscopicity. Thermal gravimetric analysis (TGA) assesses decomposition profiles to guide storage conditions .
Q. Can green chemistry principles be applied to scale up synthesis without compromising yield?
- Methodological Answer : Continuous flow reactors improve scalability by enhancing heat/mass transfer. Solvent selection (e.g., ethanol/water mixtures) reduces environmental impact. Catalytic methods (e.g., KI in DMF) minimize waste. Lifecycle assessment (LCA) tools evaluate sustainability trade-offs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
